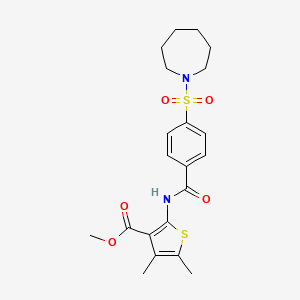
N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide” is a complex organic compound. It contains several functional groups, including an amide, a sulfonyl group, and a pyridinone ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridinone ring, the introduction of the sulfonyl group, and the final amide coupling.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 3D structure would be influenced by these groups and their interactions.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might be hydrolyzed under acidic or basic conditions, and the sulfonyl group could potentially undergo various substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent used.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : The research explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the chemical's potential as a precursor in creating compounds with significant chemiluminescence properties (Watanabe et al., 2010). This indicates its utility in developing chemiluminescent probes for biochemical applications.
Solid-Phase Synthesis of β-Sultams : This compound plays a role in the solid-phase synthesis of β-sultams, which are crucial for constructing sulfonyl β-lactam analogue combinatorial libraries. This process is vital for identifying new antibacterial agents, showcasing the compound's application in drug discovery (Gordeev et al., 1997).
Pharmacological Evaluation
- Pharmacological Evaluation of Derivatives : A study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives highlights the potential pharmacological benefits and antibacterial properties of compounds related to N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide (Nafeesa et al., 2017).
Environmental Science
Breakdown Product Formation in Aquatic Systems : The transformation of related chloroacetamide herbicides in aquatic systems has been studied, focusing on their degradation patterns and environmental fate. This research is crucial for understanding the environmental impact and breakdown processes of such chemicals in water bodies (Graham et al., 1999).
Photoassisted Fenton Reaction for Water Treatment : The compound's structure suggests its potential applicability in advanced oxidation processes, such as the photoassisted Fenton reaction, for the degradation of pollutants in water. This indicates its relevance in developing environmentally friendly water treatment methods (Pignatello & Sun, 1995).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound.
Direcciones Futuras
Future research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and any biological activity.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-14-6-8-19(11-15(14)2)33(30,31)23-16(3)10-17(4)27(24(23)29)13-22(28)26-20-12-18(25)7-9-21(20)32-5/h6-12H,13H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVRUKUUCVTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2469631.png)
![4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2469632.png)
![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)
![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

